molecular formula C16H16N8 B6452891 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549040-17-5

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B6452891
CAS RN: 2549040-17-5
M. Wt: 320.35 g/mol
InChI Key: HLCCGBLGXYLMRP-UHFFFAOYSA-N
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Description

The compound “6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains a purine ring, which is a heterocyclic aromatic organic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a purine ring, a piperazine ring, and a pyridine ring . These rings are likely connected through carbon-nitrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the purine, piperazine, and pyridine rings . The purine ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the purine, piperazine, and pyridine rings would likely make this compound a base . Its solubility, melting point, and other properties would depend on the exact arrangement of these rings and any additional functional groups .

Scientific Research Applications

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to possess a range of interesting properties, making it a potential candidate for use in various areas of scientific research. For example, it has been found to possess antifungal activity, making it a potential candidate for use in the treatment of fungal infections. It has also been found to possess antiviral activity, making it a potential candidate for use in the treatment of viral infections. In addition, it has been found to possess anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile for use in laboratory experiments is its ability to reduce inflammation and the activity of certain viruses and fungi. It also has the advantage of being relatively easy to synthesize and purify. However, it should be noted that the compound is relatively unstable and can degrade over time, which can limit its usefulness in laboratory experiments.

Future Directions

There are a number of potential future directions for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile research. For example, further research is needed to determine the mechanisms of action of the compound and to identify other potential applications. In addition, further research is needed to determine the optimal dosage and administration route of the compound for various applications. Finally, further research is needed to determine the long-term safety and efficacy of the compound.

Synthesis Methods

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile was first synthesized in 2003 by a team of researchers from the University of Bologna in Italy. The synthesis method involves the condensation of 4-amino-9-methyl-9H-purin-6-ylamine with pyridine-2-carbonitrile in the presence of a catalytic amount of piperazine. The reaction is carried out in aqueous solution at a temperature of 70°C and a pH of 8.0. The reaction proceeds in a single step, with a yield of approximately 70%. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCCGBLGXYLMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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